molecular formula C10H9N3OS B14306653 3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one CAS No. 112617-18-2

3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one

Cat. No.: B14306653
CAS No.: 112617-18-2
M. Wt: 219.27 g/mol
InChI Key: ISNOVXNMGSOUAE-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of thiadiazines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzamide with thiourea in the presence of a suitable catalyst, followed by cyclization to form the desired thiadiazinoquinazolinone structure . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one is unique due to its specific combination of a thiadiazine ring fused with a quinazolinone moiety.

Properties

CAS No.

112617-18-2

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

3,4-dihydro-2H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one

InChI

InChI=1S/C10H9N3OS/c14-9-7-3-1-2-4-8(7)12-10-13(9)11-5-6-15-10/h1-4,11H,5-6H2

InChI Key

ISNOVXNMGSOUAE-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=CC=CC=C3C(=O)N2N1

Origin of Product

United States

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